4-Cyclobutyltetrahydro-2H-pyran-4-OL
Description
4-Cyclobutyltetrahydro-2H-pyran-4-ol is a bicyclic ether-alcohol derivative characterized by a tetrahydropyran ring substituted at the 4-position with a cyclobutyl group and a hydroxyl group. The cyclobutyl moiety introduces steric and electronic effects that differentiate it from simpler tetrahydropyran derivatives, such as Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), which lacks the cyclobutyl group and exhibits a molecular weight of 102.13 g/mol, a density of 1.0776 g/cm³, and a melting point of 60.5°C under reduced pressure .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-cyclobutyloxan-4-ol |
InChI |
InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2 |
InChI Key |
UKKPFABSIZEYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
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Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-Cyclobutyltetrahydro-2H-pyran-4-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below contrasts 4-Cyclobutyltetrahydro-2H-pyran-4-ol with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | 1.0776 (12.5°C) | 60.5 (0.7 Torr) | Hydroxyl at C4 |
| 4-Cyclobutyltetrahydro-2H-pyran-4-ol | C₉H₁₆O₂ | 156.22 (calculated) | ~1.12 (estimated) | N/A | Cyclobutyl and hydroxyl at C4 |
| 4-Methyltetrahydro-2H-pyran-4-ol | C₆H₁₂O₂ | 116.16 | 1.031 (25°C) | 35–38 | Methyl at C4 |
| 4-Phenyltetrahydro-2H-pyran-4-ol | C₁₁H₁₄O₂ | 178.23 | 1.15 (estimated) | 85–87 | Phenyl at C4 |
Key Observations :
Reactivity and Functional Group Compatibility
- Hydroxyl Group : All analogs undergo typical alcohol reactions (e.g., esterification, oxidation). The cyclobutyl group may sterically hinder reactions at the hydroxyl site compared to smaller substituents.
Biological Activity
4-Cyclobutyltetrahydro-2H-pyran-4-OL is a cyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- IUPAC Name : 4-cyclobutyloxan-4-ol
- Canonical SMILES : C1CC(C1)C2(CCOCC2)O
| Property | Value |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | Not available |
| Solubility | Very soluble |
The biological activity of 4-Cyclobutyltetrahydro-2H-pyran-4-OL is primarily attributed to its hydroxyl group, which can engage in hydrogen bonding and other molecular interactions. This allows the compound to interact with various biological targets, influencing pathways relevant to neurodegenerative diseases and other conditions.
Neuroprotective Effects
Research indicates that 4-Cyclobutyltetrahydro-2H-pyran-4-OL may exhibit neuroprotective properties. It has been investigated for its potential in treating conditions such as epilepsy and Alzheimer’s disease. Studies have shown that the compound can modulate neurotransmitter systems, potentially providing neuroprotection against excitotoxicity.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, with some evidence indicating inhibitory effects on growth, although further research is needed to establish its efficacy and mechanism.
Case Studies
- Neuroprotection in Animal Models : A study involving animal models of epilepsy demonstrated that administration of 4-Cyclobutyltetrahydro-2H-pyran-4-OL led to a significant reduction in seizure frequency and severity. The compound was found to enhance GABAergic transmission, which is critical for neuronal stability.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound could inhibit bacterial growth at specific concentrations, suggesting potential applications in developing new antimicrobial agents.
Toxicological Assessments
Toxicological studies have evaluated the safety profile of 4-Cyclobutyltetrahydro-2H-pyran-4-OL. Key findings include:
- Skin Irritation : The compound causes mild skin irritation at high concentrations but is generally considered safe for laboratory use .
- Genotoxicity : Ames tests conducted on similar compounds suggest a low likelihood of mutagenic effects, although further studies are warranted for definitive conclusions .
Pharmacokinetics
Pharmacokinetic studies indicate that 4-Cyclobutyltetrahydro-2H-pyran-4-OL has favorable absorption characteristics, with high solubility and potential for effective systemic delivery. Its ability to penetrate biological membranes suggests it could be a viable candidate for pharmaceutical formulations targeting central nervous system disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
